molecular formula C7H14ClF2N B2594470 3,5-Bis(fluoromethyl)piperidine;hydrochloride CAS No. 2375269-07-9

3,5-Bis(fluoromethyl)piperidine;hydrochloride

Cat. No.: B2594470
CAS No.: 2375269-07-9
M. Wt: 185.64
InChI Key: ASNLMJFHKMXRPE-UHFFFAOYSA-N
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Description

3,5-Bis(fluoromethyl)piperidine;hydrochloride is a fluorinated organic compound with the molecular formula C7H13F2N·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains two fluoromethyl groups at the 3 and 5 positions of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(fluoromethyl)piperidine;hydrochloride typically involves the introduction of fluoromethyl groups into the piperidine ring. One common method is the fluoromethylation of piperidine derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or fluoromethyl sulfonates. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and decomposition of the fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(fluoromethyl)piperidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Bis(fluoromethyl)piperidine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Bis(fluoromethyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. Once inside the cell, the compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(fluoromethyl)piperidine;hydrochloride is unique due to the presence of fluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

3,5-bis(fluoromethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c8-2-6-1-7(3-9)5-10-4-6;/h6-7,10H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNLMJFHKMXRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1CF)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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